molecular formula C14H33N5O2 B2476502 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine CAS No. 2344685-60-3

2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine

Cat. No.: B2476502
CAS No.: 2344685-60-3
M. Wt: 303.451
InChI Key: IPTMNYYGHUAULI-UHFFFAOYSA-N
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Description

2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine is a complex organic compound with the molecular formula C14H33N5O2 and a molecular weight of 303.45 g/mol . This compound is characterized by its multiple amino and ether groups, making it a versatile molecule in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a chelating agent, binding to metal ions and altering their reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine apart is its multiple amino and ether groups, which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring strong chelation and binding properties .

Properties

IUPAC Name

2-[2-[2-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33N5O2/c15-1-11-20-13-4-17-3-5-18-6-8-19(9-7-18)10-14-21-12-2-16/h17H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTMNYYGHUAULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNCCOCCN)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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